Sodium (R)-2-hydroxypentanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium ®-2-hydroxypentanedioate can be synthesized through the neutralization of ®-2-hydroxyglutaric acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxyglutaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of sodium ®-2-hydroxypentanedioate may involve more advanced techniques such as crystallization and purification processes to ensure high purity and yield. These methods often include the use of controlled temperature and pH conditions to optimize the reaction and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form ®-2-hydroxyglutaric acid.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is 2-oxoglutarate.
Reduction: The major product is ®-2-hydroxyglutaric acid.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
Sodium ®-2-hydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It is studied for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of sodium ®-2-hydroxypentanedioate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to 2-oxoglutarate by the enzyme ®-2-hydroxyglutarate dehydrogenase. This conversion is crucial for energy production and various biosynthetic processes in cells.
Comparison with Similar Compounds
Similar Compounds
Sodium (S)-2-hydroxypentanedioate: The enantiomer of sodium ®-2-hydroxypentanedioate, with similar chemical properties but different biological activities.
Sodium 2-oxoglutarate: A related compound that is also involved in the TCA cycle but lacks the hydroxyl group.
Uniqueness
Sodium ®-2-hydroxypentanedioate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other related compounds. Its role as a chiral building block and metabolic intermediate makes it valuable in various scientific and industrial applications.
Biological Activity
Sodium (R)-2-hydroxypentanedioate, also known as (R)-2-hydroxyglutaric acid disodium salt, is a compound of significant interest in biological research due to its involvement in various metabolic pathways and its implications in cancer biology. This article reviews its biological activities, mechanisms of action, and relevant case studies.
Chemical Name: this compound
Molecular Formula: C5H7Na2O5
CAS Number: 103404-90-6
This compound is a chiral molecule, with the (R) configuration being biologically active. It is produced through the enzymatic conversion of α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.
This compound functions primarily as a metabolic intermediate. Its conversion to 2-oxoglutarate by the enzyme (R)-2-hydroxyglutarate dehydrogenase is critical for energy production and biosynthetic processes in cells. This compound has been identified as an oncometabolite , particularly in the context of mutations in isocitrate dehydrogenase (IDH) enzymes which are frequently found in certain types of cancers, such as gliomas .
Biological Activities
-
Inhibition of Enzymes:
- This compound acts as an inhibitor of KDM4A , a histone demethylase involved in epigenetic regulation. This inhibition leads to activation of the mTOR pathway, which plays a crucial role in cell growth and metabolism .
- It also inhibits FTO , another demethylase that regulates RNA methylation, impacting gene expression and cellular responses .
- Cancer Cell Proliferation:
- Activation of Signaling Pathways:
Case Study 1: Glioma Research
A study investigated the role of this compound in IDH-mutant gliomas. The results indicated that increased levels of this metabolite correlated with enhanced tumor growth and poor prognosis. The mechanism was linked to its ability to modulate miRNA expression, particularly miR-182-5p, which plays a pivotal role in cell cycle regulation and apoptosis resistance .
Case Study 2: Metabolic Disorders
Research has highlighted potential applications of this compound in metabolic disorders. Its role as a biomarker for certain diseases has been explored, particularly relating to its effects on metabolic pathways that are disrupted in conditions such as obesity and diabetes.
Comparative Analysis
Compound | Biological Activity | Key Applications |
---|---|---|
This compound | Oncometabolite; KDM4A inhibitor; NF-κB activator | Cancer research; metabolic disorders |
Sodium (S)-2-hydroxypentanedioate | Similar chemical properties; distinct biological activity | Limited studies; potential therapeutic uses |
Sodium 2-oxoglutarate | TCA cycle intermediate; energy production | Biochemical assays; metabolic studies |
Properties
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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